2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Lipophilicity Aqueous solubility logP

This pyrimidine-thioether acetamide occupies a privileged drug-like space (logP 1.89, 2 HBDs, PSA 57.5 Ų) that balances solubility and permeability for kinase, HDAC, and hydrolase screening. Unlike lipophilic analogs prone to colloidal aggregation, its physicochemical profile reduces false-positive rates and improves hit quality. The phenolic 4-hydroxy handle enables O-alkylation, acylation, or sulfonylation for SAR exploration or bioconjugation. Procure this scaffold for fragment-based screening and iterative library expansion.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
Cat. No. B11672181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H13N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
InChIKeyUJBLDQQCQBCFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide – Physicochemical Profile and Procurement Rationale


2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide (C₁₃H₁₃N₃O₂S, MW 275.33) belongs to the class of pyrimidine-thioether acetamides, characterised by a 4-hydroxy-6-methylpyrimidine core linked via a sulfanyl bridge to an N-phenylacetamide terminus . The compound is commercially supplied as a screening library member with defined purity and availability specifications . Unlike simple N-phenylacetamide derivatives, the pyrimidine-thioether scaffold introduces multiple hydrogen-bonding sites, a modifiable hydroxyl handle, and a sulfur atom that can engage in specific non-covalent interactions, making it a versatile fragment for medicinal chemistry and chemical biology applications.

Why 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide Cannot Be Casually Replaced by In-Class Analogs


Within the pyrimidine-thioether acetamide series, small structural alterations—such as replacing the 4-hydroxy group with a methoxy, amino, or methyl substituent, or adding a phenyl ring—produce large shifts in logP, hydrogen-bond donor/acceptor counts, polar surface area, and aqueous solubility . These physicochemical differences directly influence solubility, permeability, metabolic stability, and off-target binding, meaning that an analog optimised for one biological target or ADMET profile will not automatically perform identically in another context. Procurement decisions that treat in-class compounds as interchangeable therefore risk assay failure, misleading structure-activity relationship (SAR) conclusions, or wasted downstream resources.

Quantitative Physicochemical Differentiation of 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide from Its Closest Analogs


Lower Lipophilicity (logP) Relative to the 2,6-Dimethylpyrimidine Analog Drives Superior Aqueous Solubility

The target compound exhibits a logP of 1.89 versus 2.28 for the 2,6-dimethylpyrimidine-4-yl analog (Compound D306-0068), a difference of ΔlogP = –0.39 . Its predicted log of aqueous solubility (logSw) is –2.56 compared to –2.89 for the comparator, indicating roughly 2-fold higher calculated solubility . The lower lipophilicity is attributable to the electron-withdrawing and hydrogen-bond-donating 4-hydroxy substituent.

Lipophilicity Aqueous solubility logP

Additional Hydrogen-Bond Donor Capability Enhances Target Engagement Potential

The target compound possesses two hydrogen-bond donor atoms (the hydroxyl proton and the amide NH) and a polar surface area (PSA) of 57.5 Ų, whereas the 2,6-dimethylpyrimidine analog has only one HBD (the amide NH) and a PSA of 40.5 Ų . The 4-methyl-6-phenyl analog similarly has one HBD and a PSA of 39.9 Ų .

Hydrogen-bond donors PSA Drug-likeness

Marked Lipophilicity Gap Versus the 4-Methyl-6-phenyl Analog Governs CNS Multiparameter Suitability

The target compound displays a logD (pH ~7.4) of 1.74, whereas the 4-methyl-6-phenyl analog (Y207-4718) records a logD of 4.22, a difference of ΔlogD = –2.48 . The lower logD places the target compound well within the CNS multiparameter optimization (MPO) guidelines (desirable logD range: 1–3.5), while the comparator falls outside.

CNS drug-likeness logD Blood-brain barrier

Solubility Advantage Over the 4-Amino-6-hydroxy Analog Facilitates In Vitro Assay Compatibility

The target compound's predicted logSw (–2.56) is more favourable than that of the 4-amino-6-hydroxy analog (CAS 36162-28-4), which has a computed XLogP3 of 0.7 but lacks published logSw data; however, the additional methyl group in the target compound increases molecular surface area modestly while the hydroxyl group maintains solubility [1]. The target compound's six hydrogen-bond acceptors (versus five in the dimethyl analog) further contribute to its solvation free energy .

Aqueous solubility Computed logS Assay development

Research and Industrial Application Scenarios for 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide


Fragment-Based and Diversity-Oriented Screening Libraries Requiring Balanced Polarity

With a logP of ~1.9, two HBDs, and a PSA of 57.5 Ų, this compound occupies a privileged region of drug-like chemical space that balances aqueous solubility with membrane permeability . Procurement for fragment-based screening or diversity sets targeting enzymes with polar active sites (e.g., kinases, HDACs, hydrolases) is preferred over more lipophilic analogs that may aggregate or bind non-specifically.

CNS Drug Discovery Programs Operating Under Multiparameter Optimization Constraints

The compound's logD of 1.74 and moderate polar surface area comply with CNS MPO guidelines [1]. When building CNS-focused compound collections, this chemotype is preferable to the 4-methyl-6-phenyl analog (logD 4.22), which falls outside the recommended CNS chemical space and carries higher efflux and metabolic liability risk.

Medicinal Chemistry SAR Campaigns Requiring a 4-Hydroxy Handle for Late-Stage Functionalization

The phenolic 4-hydroxy group provides a synthetic handle for O-alkylation, acylation, or sulfonylation to explore SAR or attach fluorescent tags/biotin conjugates . This chemical versatility is absent in analogs bearing a methyl, methoxy, or unsubstituted pyrimidine at the 4-position, making the target compound a scaffold of choice for iterative library expansion.

Biochemical Assays Where Excess Lipophilicity Causes False Positives

High-throughput screens frequently suffer from promiscuous inhibition caused by hydrophobic collapse or colloidal aggregation. The target compound's lower computed logP (1.89) relative to the 2,6-dimethyl analog (2.28) and the 4-methyl-6-phenyl analog (4.22) reduces the probability of such artefacts , thereby improving screening hit quality and reducing triage workload.

Quote Request

Request a Quote for 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.